molecular formula C5H5NaO3S2 B13211514 Sodium 3-methoxythiophene-2-sulfinate

Sodium 3-methoxythiophene-2-sulfinate

Cat. No.: B13211514
M. Wt: 200.2 g/mol
InChI Key: VFNWVFGJPVPFNW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-methoxythiophene-2-sulfinate is an organosulfur compound with the molecular formula C₅H₅NaO₃S₂ It is a sodium salt derivative of 3-methoxythiophene-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methoxythiophene-2-sulfinate typically involves the sulfonylation of 3-methoxythiophene. One common method is the reaction of 3-methoxythiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methoxythiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-methoxythiophene-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 3-methoxythiophene-2-sulfinate involves its reactivity as a sulfinylating agent. It can transfer its sulfinyl group to various substrates, facilitating the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-3-sulfinate
  • Sodium trifluoromethane-sulfinate

Comparison: Sodium 3-methoxythiophene-2-sulfinate is unique due to the presence of the methoxy group on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This distinguishes it from other sodium sulfinates, which may lack such substituents .

Properties

Molecular Formula

C5H5NaO3S2

Molecular Weight

200.2 g/mol

IUPAC Name

sodium;3-methoxythiophene-2-sulfinate

InChI

InChI=1S/C5H6O3S2.Na/c1-8-4-2-3-9-5(4)10(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1

InChI Key

VFNWVFGJPVPFNW-UHFFFAOYSA-M

Canonical SMILES

COC1=C(SC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.